molecular formula C20H23ClN2O3 B610362 Pglu-glu dkm CAS No. 151367-91-8

Pglu-glu dkm

Cat. No.: B610362
CAS No.: 151367-91-8
M. Wt: 374.86
InChI Key: LBFARVNDABEYOE-LMOVPXPDSA-N
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Description

Pyroglutamylglutamine diketopiperazine, commonly referred to as Pglu-glu dkm, is a bioactive compound known for its unique structural properties and significant biological activities. This compound is a diketopiperazine derivative formed from the cyclization of pyroglutamic acid and glutamine. It has garnered attention in various scientific fields due to its potential therapeutic applications and role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamylglutamine diketopiperazine typically involves the cyclization of pyroglutamic acid and glutamine under specific conditions. One common method includes the use of peptide synthesis techniques where the amino acids are coupled and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of pyroglutamylglutamine diketopiperazine may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Pyroglutamylglutamine diketopiperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized diketopiperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted diketopiperazine derivatives with different functional groups .

Scientific Research Applications

Pyroglutamylglutamine diketopiperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyroglutamylglutamine diketopiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. These interactions are mediated through the binding of the compound to the active sites of these enzymes, leading to the inhibition of their catalytic activities. This inhibition can result in various physiological effects, including modulation of blood pressure, reduction of inflammation, and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyroglutamylglutamine diketopiperazine is unique due to its specific combination of pyroglutamic acid and glutamine, resulting in distinct structural and functional properties. Its ability to inhibit multiple enzymes and modulate various biochemical pathways sets it apart from other similar compounds. Additionally, its potential therapeutic applications in medicine and industry highlight its significance in scientific research .

Properties

CAS No.

151367-91-8

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.86

IUPAC Name

2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride

InChI

InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1

InChI Key

LBFARVNDABEYOE-LMOVPXPDSA-N

SMILES

O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pyroglutamylglutamine diketopiperazine;  Pglu-glu dkm; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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